molecular formula C15H14FNO2 B4539493 N-(3-fluorophenyl)-4-methoxy-3-methylbenzamide

N-(3-fluorophenyl)-4-methoxy-3-methylbenzamide

Cat. No. B4539493
M. Wt: 259.27 g/mol
InChI Key: YCVLPOXHQUVWLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-(3-fluorophenyl)-4-methoxy-3-methylbenzamide often involves acylation reactions, nucleophilic substitution, and condensation reactions. For instance, compounds with similar structures have been synthesized by acylation of aminophenols with various benzoylchlorides in solvents like THF, characterized by NMR, elemental analysis, and sometimes further reacted through nucleophilic substitution to introduce fluorine or other functional groups (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been determined through methods such as single-crystal X-ray diffraction and DFT calculations. These studies provide insights into the influence of intermolecular interactions on molecular geometry, highlighting the minor effect of crystal packing and dimerization on bond lengths and angles, but a significant impact on dihedral angles and rotational conformation of aromatic rings (Karabulut et al., 2014).

Chemical Reactions and Properties

Fluorination and other chemical modifications in molecules similar to N-(3-fluorophenyl)-4-methoxy-3-methylbenzamide are achieved through various chemical reactions, including nucleophilic substitution with no-carrier-added fluorides. These processes are crucial for introducing fluorine atoms and other functional groups, impacting the molecule's reactivity and potential applications (Mukherjee, 1991).

Physical Properties Analysis

The physical properties of compounds like N-(3-fluorophenyl)-4-methoxy-3-methylbenzamide, such as crystallinity and solubility, are influenced by their molecular structure. X-ray crystallography studies reveal how intermolecular interactions, such as hydrogen bonding and π-π stacking, dictate the crystalline arrangement and stability of these compounds (Yathirajan et al., 2007).

Chemical Properties Analysis

The chemical properties of N-(3-fluorophenyl)-4-methoxy-3-methylbenzamide derivatives, including reactivity and stability, are shaped by their functional groups. For example, fluorination significantly affects the chemical behavior, making the compounds suitable for various synthetic applications and potentially affecting their biological activity (Mukherjee, 1991).

properties

IUPAC Name

N-(3-fluorophenyl)-4-methoxy-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-10-8-11(6-7-14(10)19-2)15(18)17-13-5-3-4-12(16)9-13/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVLPOXHQUVWLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC(=CC=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-4-methoxy-3-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-fluorophenyl)-4-methoxy-3-methylbenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(3-fluorophenyl)-4-methoxy-3-methylbenzamide
Reactant of Route 3
Reactant of Route 3
N-(3-fluorophenyl)-4-methoxy-3-methylbenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(3-fluorophenyl)-4-methoxy-3-methylbenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(3-fluorophenyl)-4-methoxy-3-methylbenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(3-fluorophenyl)-4-methoxy-3-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.